H-脯氨酸-组氨酸-苯丙氨酸-OH

描述

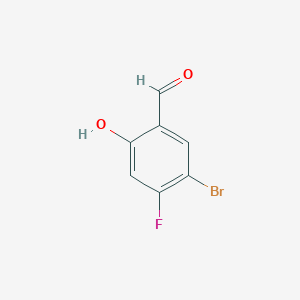

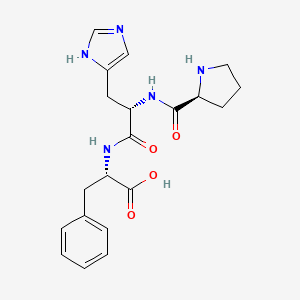

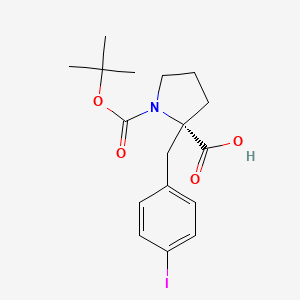

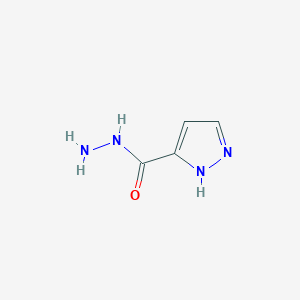

The tripeptide H-Pro-his-phe-OH is a compound that includes the amino acids proline (Pro), histidine (His), and phenylalanine (Phe). These amino acids are known for their unique characteristics: Pro for its cyclic structure, His for its imidazole side chain capable of engaging in hydrogen bonding and acting as a proton donor/acceptor, and Phe for its aromatic ring which can participate in pi-pi interactions .

Synthesis Analysis

The synthesis of peptides like H-Pro-his-phe-OH typically involves solid-phase peptide synthesis or solution methods. For instance, the synthesis of a related hexapeptide dimer was performed using solution methods, which could be applicable to the synthesis of H-Pro-his-phe-OH. The process involves sequential addition of amino acids and may include steps such as reduction, alkylation, and oxidation .

Molecular Structure Analysis

The molecular structure of peptides is crucial for their biological activity. For example, the peptide Ac-(D)Phe-Pro-boroArg-OH, which contains a similar Phe-Pro sequence, adopts a secondary structure in aqueous solutions that is important for its function as a thrombin inhibitor. This structure is stabilized by pi-pi interactions between the aromatic side chain of Phe and the peptide bond . Such structural considerations are likely relevant for H-Pro-his-phe-OH as well.

Chemical Reactions Analysis

The amino acids within H-Pro-his-phe-OH can engage in various chemical reactions. Histidine, for example, can form strong conventional hydrogen bonds, as well as weaker CH..O interactions. These interactions are significant in protein structure and function . The presence of the aromatic ring in phenylalanine allows for pi-pi interactions, which can influence the conformation and reactivity of the peptide .

Physical and Chemical Properties Analysis

The physical and chemical properties of H-Pro-his-phe-OH are influenced by its constituent amino acids. The imidazole ring in histidine contributes to its ability to participate in hydrogen bonding, which can affect the solubility and stability of the peptide . The proline residue introduces rigidity due to its cyclic structure, which can impact the overall conformation of the peptide . The phenylalanine residue adds hydrophobic character due to its aromatic side chain, influencing the peptide's interaction with other molecules and solvents .

科学研究应用

肽化学和生物活性

肽化学是一个探索肽的合成、结构和功能及其在医学和生物学中的应用的领域。一项研究重点介绍了在肽化学领域进行的 45 年研究,重点关注肽的构效关系,包括基于肽序列开发特异性抑制剂和激动剂 (Okada, 2009)。这项工作说明了肽在药物发现中的潜力,以及理解肽的结构成分(如“H-脯氨酸-组氨酸-苯丙氨酸-OH”)对于治疗应用的重要性。

生物系统中的氢和氧

氢和氧的作用,特别是以活性氧 (ROS) 的形式,在各种生物过程中至关重要。关于 ROS 产生的机制和氢在治疗背景(如眼科)中的应用的研究,突出了理解这些元素在生物系统中的相互作用的重要性。例如,氢在减少视网膜组织损伤和在白内障手术中的应用中的治疗作用,证明了理解氢的生化性质的潜在医学应用 (Takahashi, 2020)。

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c26-18(15-7-4-8-22-15)24-16(10-14-11-21-12-23-14)19(27)25-17(20(28)29)9-13-5-2-1-3-6-13/h1-3,5-6,11-12,15-17,22H,4,7-10H2,(H,21,23)(H,24,26)(H,25,27)(H,28,29)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHGISDMVBTGAL-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Pro-his-phe-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)

![3-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1336756.png)